3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide 3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 325979-30-4
VCID: VC0375518
InChI: InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H15N3O6S
Molecular Weight: 389.4g/mol

3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 325979-30-4

Main Products

VCID: VC0375518

Molecular Formula: C17H15N3O6S

Molecular Weight: 389.4g/mol

3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide - 325979-30-4

CAS No. 325979-30-4
Product Name 3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Molecular Formula C17H15N3O6S
Molecular Weight 389.4g/mol
IUPAC Name 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21)
Standard InChIKey KCLUYSPAGZPQJU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
PubChem Compound 1106663
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator